
4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone
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Overview
Description
4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of 2-bromo-6-chlorophenylacetic acid with ammonia or an amine under acidic conditions to form the pyrrolidinone ring.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and biological activities. The presence of bromine and chlorine atoms in 4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one makes it unique and may contribute to its specific properties and applications.
Biological Activity
4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including anti-inflammatory, analgesic, and neuroprotective effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyrrolidinone ring with a bromo and a chloro substituent on the phenyl moiety. This configuration enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The presence of halogens often correlates with increased binding affinity to biological targets, which is crucial for its pharmacological effects.
Biological Activities
1. Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. Research indicates that pyrrolidinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. For instance, the halogen substitutions may enhance the compound's ability to inhibit pro-inflammatory cytokines.
2. Neuroprotective Properties
Studies suggest that this compound could influence neurotransmitter systems, which may be beneficial in treating neurological conditions such as anxiety and depression. The modulation of neurotransmitter receptors is a key area of interest, as it could lead to new treatments for mood disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown potent anticancer activity against A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance anticancer efficacy:
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | TBD | Potentially high activity against A549 cells |
4-Chlorophenyl derivative | 64 | Enhanced activity compared to base compound |
4-Dimethylamino phenyl substitution | 8 | Most potent anticancer activity observed |
Antimicrobial Activity
The antimicrobial properties of derivatives have also been explored. Certain analogs have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicate promising potential for these compounds in combating resistant infections:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 2 | Comparable to vancomycin |
Klebsiella pneumoniae | 4 | Effective against resistant strains |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrrolidinone derivatives on A549 cells, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like cisplatin. Notably, the incorporation of halogen groups significantly improved the anticancer activity.
Case Study 2: Antimicrobial Efficacy
Research into antimicrobial properties demonstrated that certain derivatives of this compound were effective against resistant strains, highlighting their potential as new therapeutic agents in treating infections caused by resistant bacteria.
Properties
CAS No. |
60610-99-3 |
---|---|
Molecular Formula |
C10H9BrClNO |
Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
ZBRQTAFELGAWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Br)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.